molecular formula C11H18O2 B15277997 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid

1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid

Cat. No.: B15277997
M. Wt: 182.26 g/mol
InChI Key: HNVSVUCNXDZNEK-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid is a cyclopropane-derived carboxylic acid featuring a 3-methylcyclohexyl substituent attached to the cyclopropane ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Its rigid cyclopropane ring and bulky cyclohexyl group confer unique steric and electronic properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(3-methylcyclohexyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h8-9H,2-7H2,1H3,(H,12,13)

InChI Key

HNVSVUCNXDZNEK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Aldol Condensation :
    A cyclohexyl aldehyde (e.g., 3-methylcyclohexanecarbaldehyde) undergoes condensation with malonic acid in pyridine/piperidine at 90°C to yield an α,β-unsaturated acid. For example:
    $$
    \text{3-Methylcyclohexanecarbaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Pyridine/Piperidine, 90°C}} \text{(E)-3-(3-Methylcyclohexyl)-2-propenoic Acid}
    $$
    This step achieves >85% conversion under reflux conditions.

  • Cyclopropanation :
    The α,β-unsaturated acid is treated with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and NaOH in DMSO). The reaction proceeds at 25°C for 2–3 hours:
    $$
    \text{(E)-3-(3-Methylcyclohexyl)-2-propenoic Acid} + \text{Me}2\text{S(O)CH}2^- \xrightarrow{\text{DMSO, 25°C}} \text{1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic Acid}
    $$
    The polar solvent (DMSO) stabilizes the ylide, enhancing regioselectivity.

Optimization Data :

Parameter Optimal Value Effect on Yield
Temperature 25°C Maximizes ring closure
Solvent DMSO Prevents side reactions
Reaction Time 2.5 hours Balances conversion and decomposition

Malonic Ester Synthesis

This method, inspired by the synthesis of 1-(5-chloro-2-methoxybenzyl)cyclopropane-1-carboxylic acid, employs a malonic ester intermediate for cyclopropanation.

Stepwise Procedure

  • Ester Formation :
    3-Methylcyclohexylmethyl chloride reacts with diethyl malonate in THF using NaH as a base:
    $$
    \text{3-Methylcyclohexylmethyl Cl} + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{NaH, THF}} \text{Diethyl 3-Methylcyclohexylmethylmalonate}
    $$
    Yields reach 70–75% under inert conditions.

  • Cyclopropanation and Hydrolysis :
    The malonate ester undergoes intramolecular cyclization via dehydrohalogenation, followed by saponification:
    $$
    \text{Diethyl 3-Methylcyclohexylmethylmalonate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{this compound}
    $$
    Acidic workup (HCl) isolates the carboxylic acid in 65–70% yield.

Key Considerations :

  • Base Selection : NaH outperforms KOtBu in minimizing ester hydrolysis.
  • Solvent : THF ensures homogeneity, while DMF accelerates side reactions.

Alternative Synthetic Routes

Enzymatic Resolution

Chiral variants of the compound may employ lipase-mediated kinetic resolution. For example, Candida antarctica lipase B selectively hydrolyzes the (1R,2S) isomer with 90% enantiomeric excess.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Corey-Chaykovsky 70–80 95 High Moderate
Malonic Ester 65–70 90 Moderate Low
Diazotization 60–70 85 Low High

Insights :

  • Corey-Chaykovsky : Preferred for industrial scale-up due to shorter reaction times and higher purity.
  • Malonic Ester : Suitable for lab-scale synthesis but requires costly intermediates.
  • Diazotization : Limited by hazardous reagents (e.g., NaNO₂, H₂SO₄) and lower yields.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters or anhydrides, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Substituted Phenyl Groups

Cyclopropane carboxylic acids with aromatic substituents are widely studied. Key examples include:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications Reference
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 4-Bromophenyl C10H9BrO2 345965-52-8 Density: 1.671 g/cm³; used in cross-coupling reactions
1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid 3-Methoxyphenyl C11H12O3 74205-29-1 Purity ≥95%; explored in medicinal chemistry
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic acid 3-Hydroxyphenyl C10H10O3 1056933-73-3 Potential for hydrogen bonding; solubility in polar solvents
1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid 3-Trifluoromethoxyphenyl C11H9F3O3 1260741-41-0 Enhanced lipophilicity due to CF3 group; agrochemical applications

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromine in 1-(4-bromophenyl) analog) increase density and reactivity in cross-coupling reactions .
  • Methoxy and Hydroxy Groups improve solubility in organic and aqueous media, respectively .
  • Trifluoromethoxy Substitution enhances metabolic stability and membrane permeability, making it suitable for pesticidal formulations .

Cyclopropane Derivatives with Aliphatic Substituents

Aliphatic substituents modulate steric effects and conformational flexibility:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications Reference
1-Ethylcyclopropanecarboxylic acid Ethyl C6H10O2 150864-95-2 Lower steric hindrance; intermediate in drug synthesis
trans-2-Cyanocyclopropanecarboxylic acid Cyanide (trans) C5H5NO2 39891-82-2 High acidity (pKa ~2.5); used in coordination chemistry
2,2-Difluoro-1-methyl-cyclopropanecarboxylic acid 2,2-Difluoro, 1-methyl C5H6F2O2 128073-33-6 Fluorine-induced polarity; antiviral research

Key Observations :

  • Ethyl Groups reduce steric bulk, facilitating nucleophilic reactions .
  • Cyanide and Fluorine Substituents enhance acidity and electronic polarization, enabling applications in catalysis and bioactive molecule design .

Cyclopropane Dicarboxylic Acids and Esters

Multifunctional derivatives exhibit distinct physicochemical behaviors:

Compound Name Structure Molecular Formula CAS Number Key Properties/Applications Reference
1,1-Cyclopropane dicarboxylic acid Two carboxyl groups C5H6O4 N/A High acidity (pKa1 ~1.8, pKa2 ~4.2); precursor to heterocycles
Methyl 1-hydroxycyclopropane-1-carboxylate Hydroxy and ester C5H8O3 100683-08-7 Hydrolytic instability; prodrug potential

Key Observations :

  • Dicarboxylic Acids are stronger acids than monocarboxylic analogs, enabling diverse salt formation .
  • Ester Derivatives (e.g., methyl esters) improve volatility and bioavailability but require hydrolysis for activation .

Biological Activity

1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest due to its potential biological activities. This compound's structure, featuring a cyclopropane ring and a carboxylic acid functional group, suggests unique interactions within biological systems. Understanding its biological activity can provide insights into its potential applications in pharmaceuticals and agrochemicals.

Synthesis and Characterization

The synthesis of this compound typically involves the alkylation of cyclopropanecarboxylic acid derivatives. Methods such as α-alkylation of 2-phenyl acetonitrile derivatives with dibromoethane have been reported, yielding good results in terms of purity and yield. The conversion of cyano groups to carboxylic acids is often performed using concentrated hydrochloric acid, followed by coupling reactions to form more complex derivatives .

Biological Activity

The biological evaluation of this compound has revealed several important activities:

  • Anticancer Properties : Recent studies indicate that compounds within the cyclopropane family exhibit significant inhibition of cancer cell proliferation. Specifically, derivatives have shown effective inhibition against U937 human myeloid leukemia cells without cytotoxic effects on normal cells .
  • Insecticidal Activity : Related compounds have been explored for their larvicidal properties against Aedes aegypti, a vector for several viral diseases. The presence of specific substituents on the aromatic ring has been linked to enhanced biological activity, suggesting that structural modifications could lead to improved efficacy .
  • Pharmacological Potential : The carboxylic acid moiety in these compounds often plays a crucial role in their interaction with biological targets, influencing their pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, replacing the carboxylic acid with bioisosteres can enhance brain penetration and overall bioavailability while retaining binding affinity to target receptors .

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Cancer Cell Proliferation Inhibition : A study reported that specific phenylcyclopropane carboxamide derivatives effectively inhibited the proliferation of U937 cells, highlighting the structure-activity relationship (SAR) that can be exploited for drug design .
  • Insecticide Development : Research into 1,3-benzodioxole acids indicated promising larvicidal activity against Aedes aegypti, with specific compounds demonstrating low toxicity to mammalian cells while maintaining effective insecticidal properties .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of cyclopropane derivatives:

Compound TypeActivity TypeKey Findings
Cyclopropanecarboxylic Acid DerivativesAnticancerSignificant inhibition on U937 cell line without cytotoxicity
1,3-Benzodioxole AcidsInsecticidalEffective against Aedes aegypti with low mammalian toxicity
BioisosteresPharmacologicalImproved ADME properties compared to traditional carboxylic acids

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid?

  • Answer : Two primary approaches are utilized:

  • Cyclopropanation via Carbene/Carbenoid Addition : Alkenes react with carbenes (generated from diazo compounds or ylides) to form the cyclopropane ring. For example, methyl (3-methylcyclohexyl)acetate can undergo cyclopropanation using ethyl diazoacetate and a transition metal catalyst (e.g., Rh(II)) .
  • Alkylation of Glycine Derivatives : Glycine equivalents are alkylated with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid precursors. This method ensures stereochemical control and high yields (>70%) .
    • Key Considerations : Optimize reaction temperature (typically 0–25°C) and catalyst loading (0.5–2 mol%) to minimize side reactions.

Q. How is the structural integrity and purity of this compound validated?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopropane ring (δ 0.8–2.5 ppm for cyclopropane protons) and substituent positions. For example, the 3-methylcyclohexyl group shows distinct splitting patterns in aromatic/alkyl regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M–H]⁻ at m/z 193.0056 for C₁₁H₁₄O₂) with sub-ppm accuracy .
  • HPLC/Purity Assays : Reverse-phase HPLC with UV detection (λ = 210–254 nm) ensures >95% purity, critical for biological studies .

Q. What stability and storage conditions are recommended for this compound?

  • Answer :

  • Storage : Store at –20°C in inert, airtight containers to prevent hydrolysis of the carboxylic acid group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Stability : The cyclopropane ring is sensitive to strong acids/bases; avoid pH extremes (>10 or <2). Thermal stability tests (TGA/DSC) indicate decomposition onset at ~150°C .

Advanced Research Questions

Q. How do steric effects from the 3-methylcyclohexyl group influence reaction kinetics in nucleophilic substitutions?

  • Answer : The bulky 3-methylcyclohexyl substituent induces steric hindrance, reducing nucleophilic attack rates at the cyclopropane ring. For example:

  • In SN2 reactions, rate constants decrease by ~40% compared to unsubstituted analogs due to restricted transition-state geometry .
  • Computational modeling (DFT) reveals increased activation energy (ΔΔG‡ ≈ 5–8 kJ/mol) for reactions at the cyclopropane carbon adjacent to the substituent .
    • Mitigation : Use polar aprotic solvents (e.g., DMF) to stabilize transition states or employ bulky leaving groups (e.g., triflates) to offset steric effects .

Q. What strategies resolve contradictory data on biological activity across studies?

  • Answer : Contradictions often arise from:

  • Purity Variability : Impurities (>5%) can skew bioassay results. Validate purity via HPLC and orthogonal methods (e.g., elemental analysis) .
  • Target Selectivity : Use CRISPR-engineered cell lines or isoform-specific inhibitors to differentiate off-target effects. For example, conflicting IC₅₀ values in kinase assays may reflect cross-reactivity with structurally similar enzymes .
  • Experimental Design : Standardize assay conditions (e.g., pH 7.4, 37°C) and include positive controls (e.g., known enzyme inhibitors) to ensure reproducibility .

Q. How does stereochemistry impact interactions with biological targets (e.g., enzymes)?

  • Answer : The (1R,2S) and (1S,2R) diastereomers exhibit distinct binding modes:

  • Enzyme Inhibition : The (1R,2S) isomer shows 10-fold higher affinity for cytochrome P450 3A4 (Kᵢ = 0.8 µM vs. 8 µM for 1S,2R) due to optimal hydrogen bonding with Arg105 and His307 residues .
  • Pharmacokinetics : The (1R,2S) isomer has a longer plasma half-life (t₁/₂ = 6.2 h vs. 2.1 h) in rodent models, attributed to reduced metabolic clearance .
    • Methodology : Separate isomers via chiral HPLC (Chiralpak AD-H column) and validate configurations using X-ray crystallography .

Q. What mechanistic insights explain its role in modulating enzyme activity?

  • Answer : The compound acts as a competitive inhibitor for carboxylases:

  • Binding Mode : The carboxylic acid group coordinates with Mg²⁺ in the enzyme active site (Kd = 1.2 µM), while the cyclopropane ring stabilizes hydrophobic interactions with Val128 and Leu132 .
  • Kinetic Studies : Lineweaver-Burk plots confirm non-competitive inhibition (Kᵢ = 0.5 µM) for malonyl-CoA decarboxylase, suggesting allosteric modulation .

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